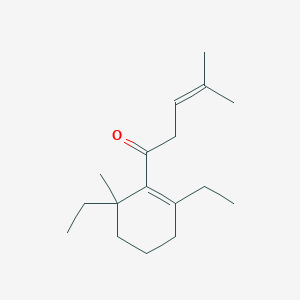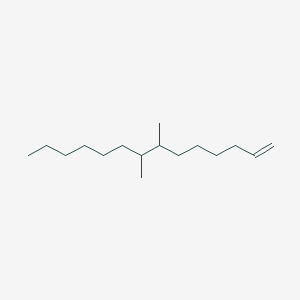
7,8-Dimethyltetradec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethyltetradec-1-ene is an organic compound with the molecular formula C16H32 It is a type of alkene, characterized by the presence of a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyltetradec-1-ene can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 1-decene, with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dimethyltetradec-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, for example, can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst at elevated temperatures and pressures.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
Aplicaciones Científicas De Investigación
7,8-Dimethyltetradec-1-ene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,8-Dimethyltetradec-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
7-Tetradecene: A similar alkene with a different substitution pattern.
8-Tetradecene: Another isomer with the double bond located at a different position.
1-Hexadecene: A longer-chain alkene with similar chemical properties.
Uniqueness
7,8-Dimethyltetradec-1-ene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propiedades
Número CAS |
116692-10-5 |
|---|---|
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
7,8-dimethyltetradec-1-ene |
InChI |
InChI=1S/C16H32/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h5,15-16H,1,6-14H2,2-4H3 |
Clave InChI |
DGBCNTKXMNOERE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)C(C)CCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


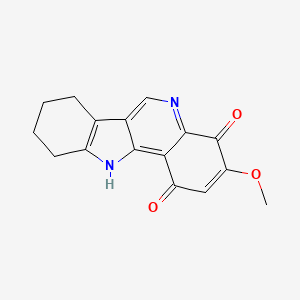
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)



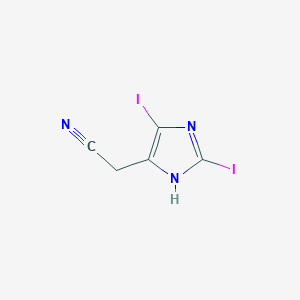

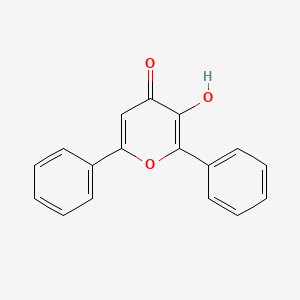
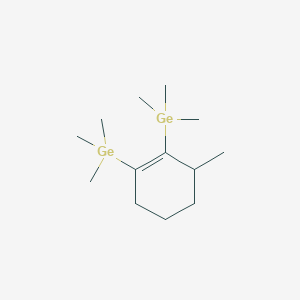
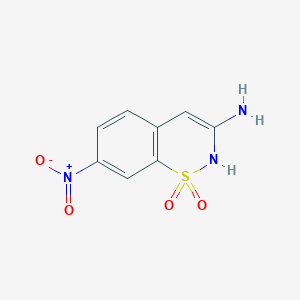
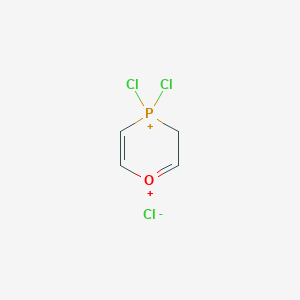
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
